molecular formula C22H14F4N4OS B10933701 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10933701
M. Wt: 458.4 g/mol
InChI Key: XCGBCTATKIDRFA-UHFFFAOYSA-N
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Description

4-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER: is a complex organic compound that features a unique combination of heterocyclic structures and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the benzyl and tetrafluorophenyl ether groups. Common reagents used in these reactions include halogenated precursors, strong bases, and coupling agents. Reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to achieve large-scale production. Purification methods, including chromatography and recrystallization, are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine: The compound shows promise in medicinal chemistry as a lead compound for drug development. Its structural features are explored for the design of new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and coatings. Its fluorinated aromatic rings contribute to enhanced material properties, such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER stands out due to its combination of heterocyclic and fluorinated aromatic structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14F4N4OS

Molecular Weight

458.4 g/mol

IUPAC Name

11,12-dimethyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H14F4N4OS/c1-10-11(2)32-22-16(10)21-28-20(29-30(21)9-27-22)13-5-3-12(4-6-13)8-31-19-17(25)14(23)7-15(24)18(19)26/h3-7,9H,8H2,1-2H3

InChI Key

XCGBCTATKIDRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F)C

Origin of Product

United States

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